Due to the presence of fluorine atoms, 1,2,4-Trifluorobenzene exhibits different electronic properties compared to benzene. This difference can be valuable for researchers studying aromatic interactions, which are crucial forces in various biological processes and material science applications []. By comparing the behavior of 1,2,4-Trifluorobenzene with benzene in different scenarios, scientists can gain a deeper understanding of these interactions.
The fluorine atoms in 1,2,4-Trifluorobenzene can influence its chemical and physical properties, such as thermal stability, conductivity, and interaction with other molecules. This makes it a potential candidate for the development of novel functional materials. For instance, research has explored incorporating 1,2,4-Trifluorobenzene into composite membranes, potentially leading to improved performance and durability [].
1,2,4-Trifluorobenzene's specific structure offers a well-defined system for spectroscopic investigations. Studies have been conducted on its infrared and microwave spectra, providing valuable data for understanding the molecule's structure and dynamics [, ]. This information can be useful in various fields, including analytical chemistry, physical chemistry, and atmospheric science.
1,2,4-Trifluorobenzene is an aromatic compound with the molecular formula C₆H₃F₃. It consists of a benzene ring with three fluorine atoms substituted at the 1, 2, and 4 positions. This compound is characterized by its high volatility and distinct chemical properties due to the presence of fluorine, which enhances its reactivity compared to non-fluorinated aromatic compounds. 1,2,4-Trifluorobenzene is a colorless liquid at room temperature and has a boiling point of approximately 88-90 °C .
Research indicates that 1,2,4-trifluorobenzene exhibits some biological activity. It has been studied for its potential effects on human health and environmental impact. For instance:
Several methods exist for synthesizing 1,2,4-trifluorobenzene:
1,2,4-Trifluorobenzene finds applications across various fields:
Studies on the interactions of 1,2,4-trifluorobenzene with other chemical species have revealed its potential reactivity patterns. For instance:
1,2,4-Trifluorobenzene shares similarities with other trifluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Difluorobenzene | C₆H₄F₂ | Two fluorine atoms at meta positions; less reactive than 1,2,4-trifluorobenzene |
1,3,5-Trifluorobenzene | C₆H₃F₃ | Symmetrical structure; different reactivity due to substitution pattern |
1,2-Difluorobenzene | C₆H₄F₂ | Two fluorine atoms at ortho positions; exhibits different electrophilic substitution behavior |
The unique arrangement of fluorine atoms in 1,2,4-trifluorobenzene contributes to its distinct chemical properties and reactivity compared to these similar compounds.
Flammable;Irritant